molecular formula C22H28F3NO4SSi B132654 [(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate CAS No. 87736-80-9

[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate

Cat. No. B132654
Key on ui cas rn: 87736-80-9
M. Wt: 487.6 g/mol
InChI Key: QGOUWLJEIYYHJB-LHLOQNFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08933065B2

Procedure details

Liquid ammonia (2 mL) was added a −78° C. to an ether (15 mL) solution of 1-(4-((tert.-butyldimethylsilyloxy)methyl)phenyl)-2,2,2-trifluoroethanone O-tosyl oxime (4.00 g, 8.2 mmol) in a sealed tube. The solution was stirred at rt (16 h). The mixture was carefully cooled at −78° C. and the sealed tube was opened. The ammonia was evaporated and the white precipitate was filtered and washed with ether. The filtrate was concentrated in vacuum to obtain 2.4 g of a colorless oil (87%); 1H NMR (CDCl3): δ 0.10 (s, (CH3)2Si), 0.95 (s, CH3)3C), 2.21 (d, J=8.1 Hz, NH), 2.77 (d, J=8.1 Hz, NH), 4.76 (s, CH2), 7.38 (d, J=8.4 Hz, 2 C6H4), 7.58 (d, J=8.4 Hz, 2 C6H4); 13C NMR (CDCl3): δ −5.3 (CH3Si), 18.4 (C(CH3)3), 25.9 (C(CH3)3), 58.0 (q, J=35.8 Hz, C diaziridine), 64.4 (CH2O), 123.6 (q, J=276.0 Hz, CF3), 126.2 (C6H2), 128.0 (C6H2), 130.2 (C6H2), 143.8 (C6H2).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[NH3:1].S(O[N:13]=[C:14]([C:19]1[CH:24]=[CH:23][C:22]([CH2:25][O:26][Si:27]([C:30]([CH3:33])([CH3:32])[CH3:31])([CH3:29])[CH3:28])=[CH:21][CH:20]=1)[C:15]([F:18])([F:17])[F:16])(C1C=CC(C)=CC=1)(=O)=O>CCOCC>[C:30]([Si:27]([CH3:28])([CH3:29])[O:26][CH2:25][C:22]1[CH:23]=[CH:24][C:19]([C:14]2([C:15]([F:16])([F:18])[F:17])[NH:13][NH:1]2)=[CH:20][CH:21]=1)([CH3:32])([CH3:33])[CH3:31]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
N
Name
Quantity
4 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)ON=C(C(F)(F)F)C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt (16 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was carefully cooled at −78° C.
CUSTOM
Type
CUSTOM
Details
The ammonia was evaporated
FILTRATION
Type
FILTRATION
Details
the white precipitate was filtered
WASH
Type
WASH
Details
washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OCC1=CC=C(C=C1)C1(NN1)C(F)(F)F)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.